methyl 1-ethyl-5-nitro-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-ethyl-5-nitro-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-ethyl-5-nitro-1H-pyrazole-3-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazine with a suitable β-keto ester, followed by nitration to introduce the nitro group . The reaction conditions often require the use of acidic or basic catalysts to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-ethyl-5-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, carboxylic acids, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 1-ethyl-5-nitro-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a probe for biological assays.
Mechanism of Action
The mechanism of action of methyl 1-ethyl-5-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the nitro group.
3-Methyl-1-phenyl-1H-pyrazole-5-carboxylate: Contains a phenyl group instead of an ethyl group.
5-Nitro-1-phenyl-1H-pyrazole-3-carboxylate: Contains a phenyl group and a nitro group but differs in the position of the substituents.
Uniqueness
Methyl 1-ethyl-5-nitro-1H-pyrazole-3-carboxylate is unique due to the presence of both the nitro and ester groups, which confer distinct reactivity and potential biological activity. Its structural features make it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C7H9N3O4 |
---|---|
Molecular Weight |
199.16 g/mol |
IUPAC Name |
methyl 1-ethyl-5-nitropyrazole-3-carboxylate |
InChI |
InChI=1S/C7H9N3O4/c1-3-9-6(10(12)13)4-5(8-9)7(11)14-2/h4H,3H2,1-2H3 |
InChI Key |
AQHFSPBACQBBGU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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